(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
Description
The compound (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone features a benzo[d]thiazole core substituted with an ethoxy group at position 6, linked via a piperazine ring to a pyrazin-2-yl methanone moiety. This structure combines a heterocyclic aromatic system (benzo[d]thiazole) with a pyrazine ring, both known for their roles in medicinal chemistry due to their electronic and steric properties. The ethoxy group enhances solubility compared to non-polar substituents, while the piperazine linker offers conformational flexibility for target interactions .
Properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-2-25-13-3-4-14-16(11-13)26-18(21-14)23-9-7-22(8-10-23)17(24)15-12-19-5-6-20-15/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQXNBPCKKHFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is to react 6-ethoxy-2-aminobenzothiazole with piperazine in the presence of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the piperazine-bonded intermediate. Subsequent reaction with pyrazin-2-carboxylic acid chloride under controlled conditions yields the final product.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine
The piperazine ring is a common site for nucleophilic substitution. Reactions typically involve replacing hydrogen atoms on the piperazine nitrogen with alkyl or aryl groups.
-
Example Reaction :
Piperazine reacts with acyl chlorides to form substituted methanones. For instance, 1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized via amide coupling between piperazine and triazole carboxylic acids .
Conditions : DCM, Et₃N, 0–25°C, 30 min.
Yield : 70–85% .
| Reactant | Product | Catalyst/Reagent | Yield |
|---|---|---|---|
| Piperazine + acyl chloride | Piperazine-methanone derivative | Et₃N, DCM | 70–85% |
Hydrolysis of Ethoxy Group on Benzothiazole
The 6-ethoxy group on the benzothiazole ring may undergo hydrolysis under acidic or basic conditions to form a hydroxyl group. This reaction is critical for modifying electronic properties.
-
Example :
Ethoxybenzothiazole derivatives hydrolyze to hydroxybenzothiazoles using LiOH in THF/H₂O .
Conditions : LiOH, THF/H₂O (1:1), reflux, 6–8 h.
Yield : 60–75% .
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| 6-Ethoxybenzothiazole | 6-Hydroxybenzothiazole | LiOH, THF/H₂O, reflux | 60–75% |
Cross-Coupling Reactions at Pyrazine
The pyrazin-2-yl group can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
-
Suzuki Coupling : Pd-catalyzed coupling of halopyrazines with boronic acids .
Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 12 h.
Yield : 50–70% .
| Reactant | Product | Catalyst | Yield |
|---|---|---|---|
| 2-Bromopyrazine + Ar-B(OH)₂ | 2-Arylpyrazine | Pd(PPh₃)₄ | 50–70% |
Functionalization via Thiazole Ring
The benzothiazole core may undergo electrophilic substitution (e.g., nitration, sulfonation) at the 5-position due to electron-donating ethoxy groups .
| Substrate | Product | Reagents | Yield |
|---|---|---|---|
| 6-Ethoxybenzothiazole | 5-Nitro-6-ethoxybenzothiazole | HNO₃/H₂SO₄ | 40–55% |
Amide Bond Formation
The methanone linker between piperazine and pyrazine is stable under mild conditions but may undergo cleavage under strong acidic/basic hydrolysis:
-
Cleavage :
Conditions : 6N HCl, reflux, 24 h.
Products : Piperazine and pyrazine-2-carboxylic acid .
Oxidation of Pyrazine
Pyrazine rings can be oxidized to pyrazine N-oxides using mCPBA:
Key Challenges in Reactivity
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and antiviral properties.
Medicine: : Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: : Applied in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone exerts its effects involves interaction with specific molecular targets. It may act as an antagonist or agonist at various receptors, influencing signaling pathways related to neurotransmission and inflammation. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Pyrazine Linkages
Compounds from share the (piperazin-1-yl)(pyrazin-2-yl)methanone scaffold but differ in substituents:
- (4-(4-Chlorobenzyl)piperazin-1-yl)(pyrazin-2-yl)methanone (7c): Features a 4-chlorobenzyl group instead of the benzo[d]thiazole-ethoxy system. Yield: 11%, melting point: 68–69°C .
- (4-(4-Bromobenzyl)piperazin-1-yl)(pyrazin-2-yl)methanone (7d): Bromine substituent increases molecular weight (MW: 360.05) and lipophilicity. Yield: 30%, with similar NMR profiles to 7c but distinct halogen effects .
Key Difference : The ethoxybenzo[d]thiazole in the target compound may improve target binding through π-π stacking and hydrogen bonding, absent in benzyl-substituted analogs.
Heterocyclic Variations: Benzo[d]thiazole vs. Imidazothiazole and Isoxazole
- (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone: Replaces ethoxy with an ethyl group (reducing polarity) and pyrazine with isoxazole. Isoxazole’s lower aromaticity may weaken target interactions compared to pyrazine’s electron-deficient nature .
- N-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide : Lacks the piperazine-pyrazine linkage but retains the benzo[d]thiazole core. The methoxy group here mirrors the ethoxy’s solubility-enhancing role .
Biological Implications : Pyrazine’s nitrogen-rich structure in the target compound may enhance interactions with enzymes or receptors requiring hydrogen-bond acceptors, as seen in carbonic anhydrase (CA) inhibitors from .
Substituent Effects: Ethoxy vs. Sulfonyl, Halogen, and Trifluoromethyl Groups
- Imidazo[2,1-b]thiazole-based sulfonamides () : Compounds like 9ea (4-methoxyphenylsulfonyl) and 9ec (4-chlorophenylsulfonyl) exhibit higher melting points (232–252°C) due to sulfonyl groups’ crystallinity. The target compound’s ethoxy group may offer better solubility than sulfonamides, which are prone to metabolic sulfation .
- Trifluoromethyl-substituted analogs (): The trifluoromethyl group in compounds like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is strongly electron-withdrawing, contrasting with the electron-donating ethoxy group. This affects electronic distribution and target affinity .
Biological Activity
The compound (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety linked to a piperazine ring and a pyrazine group, contributing to its unique pharmacological profile. The molecular formula is with a molecular weight of 312.39 g/mol.
Anticancer Activity
Studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as those involving IL-6 and TNF-α .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Apoptosis induction |
| A549 | 2.0 | Cell cycle arrest |
| H1299 | 1.8 | Inhibition of migration |
Anti-inflammatory Effects
In addition to anticancer properties, the compound may exhibit anti-inflammatory effects. Research on related thiazole derivatives has demonstrated their ability to reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage models . This suggests that the compound could potentially be used to manage inflammatory conditions.
Case Studies
- In Vitro Studies : A study conducted on various benzothiazole derivatives showed that compounds with similar structures to This compound inhibited cancer cell growth significantly more than standard treatments like cisplatin, highlighting their potential as effective anticancer agents .
- Mechanistic Insights : Another investigation into the apoptotic pathways activated by these compounds revealed that they could trigger both intrinsic and extrinsic apoptotic pathways in HeLa cells, providing insights into their potential use in therapeutic strategies against cervical cancer .
Research Findings
Recent advances in synthetic chemistry have led to the development of new benzothiazole derivatives, including those based on the core structure of This compound . These studies emphasize the importance of structural modifications in enhancing biological activity. For example, modifications at specific positions on the benzothiazole ring can lead to increased potency against various cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
